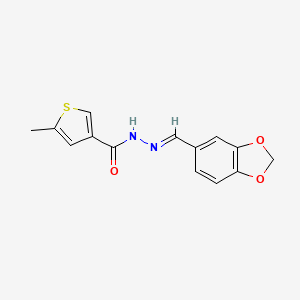

![molecular formula C14H11BrN2O2 B5800174 N-{[(4-bromophenyl)amino]carbonyl}benzamide](/img/structure/B5800174.png)

N-{[(4-bromophenyl)amino]carbonyl}benzamide

Overview

Description

“N-{[(4-bromophenyl)amino]carbonyl}benzamide” is a chemical compound that belongs to the class of benzamides . It is a colorless crystal with a melting point of 198-200°C .

Synthesis Analysis

The synthesis of benzamide derivatives, including “N-{[(4-bromophenyl)amino]carbonyl}benzamide”, can be achieved through the direct condensation of benzoic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

The molecular structure of “N-{[(4-bromophenyl)amino]carbonyl}benzamide” was confirmed by various spectroscopic techniques, including IR, ^1H-NMR, and ^13C-NMR . For instance, its ^1H-NMR spectrum (400 MHz, CDCl3) shows signals at δ (ppm): 7.86 (d, J = 7.2 Hz, 2H), 7.79 (s, NH), 7.49–7.58 (m, 6H) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-{[(4-bromophenyl)amino]carbonyl}benzamide” primarily include the condensation of benzoic acids and amines . This reaction is facilitated by a Lewis acidic ionic liquid immobilized on diatomite earth .Physical And Chemical Properties Analysis

“N-{[(4-bromophenyl)amino]carbonyl}benzamide” is a colorless crystal with a melting point of 198-200°C . Its IR spectrum shows peaks at 3421 cm^-1 (NH) and 1646 cm^-1 (C=O) .Scientific Research Applications

Pharmaceutical Industry: Synthesis of Therapeutic Agents

N-{[(4-bromophenyl)amino]carbonyl}benzamide: is a key intermediate in the synthesis of various therapeutic agents. Its structure is found in drugs such as loperamide, acetaminophen, and atorvastatin, which are used for treatments ranging from diarrhea to cholesterol management . The compound’s role in drug synthesis is crucial due to the presence of the amide group, which is a common feature in many pharmaceuticals.

Green Chemistry: Catalyst in Benzamide Synthesis

The compound has been utilized in green chemistry as a catalyst for the synthesis of benzamide derivatives. This process is performed under ultrasonic irradiation, which is an eco-friendly method that reduces reaction times and avoids high temperatures . This application is significant for the pharmaceutical industry, where benzamides are widely used.

Antimicrobial and Antiproliferative Agents

Benzamide derivatives, including N-{[(4-bromophenyl)amino]carbonyl}benzamide , have shown potential as antimicrobial and antiproliferative agents. These compounds have been studied for their effectiveness against bacterial and fungal species, as well as their ability to inhibit the growth of cancer cells, particularly in breast cancer cell lines .

Molecular Modelling and Drug Design

The compound’s derivatives have been used in molecular modelling to study their binding modes with various receptors. This research is part of the drug design process, where the compound’s ability to interact with specific proteins can lead to the development of new drugs with targeted actions .

Future Directions

Benzamides, including “N-{[(4-bromophenyl)amino]carbonyl}benzamide”, have significant potential in the pharmaceutical industry . They are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . Therefore, future research could focus on exploring their potential applications in these areas.

properties

IUPAC Name |

N-[(4-bromophenyl)carbamoyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2O2/c15-11-6-8-12(9-7-11)16-14(19)17-13(18)10-4-2-1-3-5-10/h1-9H,(H2,16,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWDSKUNABCBDBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=O)NC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[(4-bromophenyl)amino]carbonyl}benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(dimethylamino)methyl]-2-(ethylthio)-3-thiophenecarbaldehyde oxime](/img/structure/B5800100.png)

![4-tert-butyl-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5800106.png)

![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)acetamide](/img/structure/B5800113.png)

![N-isopropyl-N'-(3-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5800124.png)

![2,6-dimethoxy-4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol](/img/structure/B5800141.png)

![4-ethoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5800149.png)

![1-{2-[(4,6-dimethyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinyl}ethanone](/img/structure/B5800160.png)

![3-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5800167.png)

![4-methyl-3-[(4-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B5800176.png)

![4-({[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}methyl)benzoic acid](/img/structure/B5800183.png)

![N,N,N'-trimethyl-N'-{[5-(3-nitrophenyl)-2-furyl]methyl}-1,2-ethanediamine](/img/structure/B5800189.png)

![9-chloro-5-phenyl-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one](/img/structure/B5800202.png)